Nitroterephthalic acid

Description

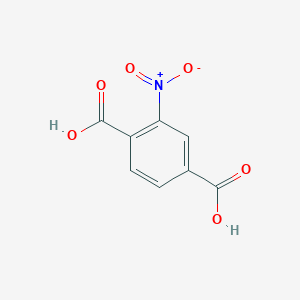

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMITRDILMWWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060583 | |

| Record name | 2-Nitroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-29-7 | |

| Record name | Nitroterephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroterephthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 2-Nitroterephthalic Acid: An In-depth Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 2-nitroterephthalic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The following sections detail the theoretical basis and practical application of essential spectroscopic techniques for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) of 2-nitroterephthalic acid reveals the electronic environment of the protons on the aromatic ring. The electron-withdrawing nature of the nitro group and the carboxylic acid groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field (higher ppm) compared to benzene.

Table 1: ¹H NMR Spectral Data for 2-Nitroterephthalic Acid

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | DMSO-d₆ | ~8.4 | d | ~8.0 | H-3 |

| ~8.2 | dd | ~8.0, ~1.5 | H-5 | ||

| ~7.9 | d | ~1.5 | H-6 | ||

| ~13.5 | br s | - | 2 x -COOH |

Note: Predicted values based on analogous compounds and spectral databases. Actual values may vary.

Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Table 2: ¹³C NMR Spectral Data for 2-Nitroterephthalic Acid

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

| ¹³C | DMSO-d₆ | ~167 | C=O (C4-COOH) |

| ~165 | C=O (C1-COOH) | ||

| ~150 | C-NO₂ | ||

| ~138 | C-4 | ||

| ~134 | C-1 | ||

| ~132 | C-5 | ||

| ~130 | C-6 | ||

| ~125 | C-3 |

Note: Predicted values based on spectral databases and known substituent effects.[1]

A generalized procedure for acquiring NMR spectra of 2-nitroterephthalic acid is as follows:

-

Sample Preparation : Dissolve approximately 10-20 mg of 2-nitroterephthalic acid in 0.6-0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2] Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup :

-

Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[2]

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans (e.g., 16-32) should be co-added to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary to obtain a spectrum with adequate signal-to-noise.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FTIR Spectral Data for 2-Nitroterephthalic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-2500 (broad) | O-H stretch | Carboxylic acid dimer |

| ~1710 (strong) | C=O stretch | Carboxylic acid |

| ~1540 (strong) | Asymmetric N-O stretch | Nitro group |

| ~1450 (medium) | C=C stretch | Aromatic ring |

| ~1350 (strong) | Symmetric N-O stretch | Nitro group |

| ~1280 (strong) | C-O stretch / O-H bend | Carboxylic acid |

| ~920 (medium, broad) | O-H bend (out-of-plane) | Carboxylic acid dimer |

Note: Peak positions are approximate and can vary based on the sample preparation method.[2]

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of dry 2-nitroterephthalic acid with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Press the powder under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Instrument Setup :

-

Record a background spectrum of the empty sample holder.

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.[2]

-

Select an appropriate number of scans (e.g., 16 or 32) to be co-added.

-

-

Data Acquisition : Place the KBr pellet in the sample holder and acquire the IR spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring, carboxylic acid groups, and the nitro group in 2-nitroterephthalic acid results in characteristic absorption bands.

Table 4: UV-Vis Spectral Data for 2-Nitroterephthalic Acid

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| Ethanol (B145695) | ~245 | ~12,000 | π → π |

| ~290 | ~8,000 | π → π | |

| ~340 | ~2,000 | n → π* |

Note: These are estimated values based on the UV-Vis spectrum of terephthalic acid (λmax at 190, 241, and 285 nm) and the expected bathochromic shift due to the nitro group.[3]

-

Sample Preparation :

-

Prepare a stock solution of 2-nitroterephthalic acid of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Instrument Setup :

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Use the solvent as a blank to zero the instrument.

-

-

Data Acquisition :

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Mass Spectrometry Data for 2-Nitroterephthalic Acid

| Technique | m/z Value | Assignment |

| Electron Ionization (EI) | 211 | [M]⁺ (Molecular Ion) |

| 194 | [M - OH]⁺ | |

| 166 | [M - COOH]⁺ | |

| 165 | [M - NO₂]⁺ | |

| 120 | [M - COOH - NO₂]⁺ |

Note: Fragmentation pattern is predicted based on the known fragmentation of aromatic carboxylic acids and nitroaromatic compounds.[4]

-

Sample Introduction : Introduce a small amount of the solid or a solution of 2-nitroterephthalic acid into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.[2]

-

Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

References

An In-depth Technical Guide to the Thermal Properties of 2-Nitroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 2-nitroterephthalic acid, a compound of significant interest in the synthesis of metal-organic frameworks (MOFs), high-performance polymers, and as an intermediate in various chemical processes. Understanding the thermal behavior of this molecule is critical for its application in materials science and drug development, where thermal stability and decomposition characteristics can dictate synthesis conditions, product performance, and safety.

Core Thermal Properties

2-Nitroterephthalic acid is a white to off-white crystalline powder.[1] Its thermal stability is a key parameter for its use in various applications. The primary thermal events of interest are its melting point and thermal decomposition.

Melting Point

The melting point of 2-nitroterephthalic acid is consistently reported in the range of 270-272 °C .[1][2][3][4][5] Some sources provide a slightly broader range of 268.0-274.0 °C.[6] This sharp melting point is indicative of a relatively pure compound.

Thermal Decomposition

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure 2-nitroterephthalic acid is not extensively detailed in publicly available literature, information on related compounds such as terephthalic acid and its derivatives provides insights into its expected thermal behavior.[7][8] The presence of the electron-withdrawing nitro group is anticipated to influence the decomposition pathway and lower the decomposition temperature compared to terephthalic acid.

During heating, after melting, the compound is expected to undergo decomposition. The decomposition of aromatic carboxylic acids often involves decarboxylation (loss of CO2).[2] For terephthalic acid, sublimation followed by decomposition into benzene, benzoic acid, and other fragments has been observed.[9][10] In the case of 2-nitroterephthalic acid, the decomposition is likely to be more complex, potentially involving the nitro group in the initial fragmentation steps, leading to the release of nitrogen oxides (NOx) in addition to carbon oxides.[1]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data available for the thermal properties of 2-nitroterephthalic acid.

| Thermal Property | Value | References |

| Melting Point | 270-272 °C | [1][2][3][4][5] |

| Melting Point Range | 268.0-274.0 °C | [6] |

| Decomposition | Irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, and carbon dioxide. | [1] |

Experimental Protocols

Detailed experimental protocols for determining the thermal properties of 2-nitroterephthalic acid using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for obtaining reliable and reproducible data. The following are representative protocols based on standard methodologies for organic compounds.[2][10]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 2-nitroterephthalic acid by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Ensure the 2-nitroterephthalic acid sample is of high purity and finely powdered to ensure uniform heating.

-

Crucible: Use a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the sample into the crucible.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of 2-nitroterephthalic acid, as well as to observe any other thermal transitions such as decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Use a high-purity, powdered sample of 2-nitroterephthalic acid.

-

Crucible: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the peak area.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of 2-nitroterephthalic acid.

Hypothesized Thermal Decomposition Pathway

The following diagram illustrates a hypothesized decomposition pathway for 2-nitroterephthalic acid based on the known behavior of similar aromatic compounds.

References

- 1. epfl.ch [epfl.ch]

- 2. benchchem.com [benchchem.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. web.abo.fi [web.abo.fi]

- 5. youtube.com [youtube.com]

- 6. etamu.edu [etamu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility of Nitroterephthalic Acid in Various Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroterephthalic acid, a derivative of terephthalic acid, serves as a crucial intermediate in the synthesis of various specialty polymers and pharmaceuticals.[1] Its solubility characteristics in different solvents are a critical parameter for process design, purification, and formulation development. A thorough understanding of its solubility behavior allows for the selection of appropriate solvent systems, optimization of reaction conditions, and control of crystallization processes.

This technical guide provides an overview of the known solubility properties of this compound. Due to a notable lack of comprehensive quantitative solubility data in publicly available literature, this document also furnishes detailed, generalized experimental protocols for determining the solubility of this compound, enabling researchers to generate this critical data in-house. The methodologies described are based on standard analytical techniques for similar organic acids.

Solubility Data

Quantitative solubility data for this compound across a range of solvents and temperatures is sparse in the available scientific literature. The following table summarizes the qualitative and semi-quantitative information that has been reported.

| Solvent | Temperature | Solubility | Citation |

| Water | Not Specified | Very soluble | [2][3] |

| Methanol | Not Specified | Almost transparency | [3] |

Note: "Almost transparency" suggests good solubility, but is not a quantitative measure.

The lack of specific data underscores the need for experimental determination of solubility for practical applications.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent. It involves saturating a solvent with the solute, separating the saturated solution, and determining the mass of the dissolved solute by evaporating the solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance (±0.0001 g)

-

Vials or flasks with secure caps

-

Pipettes

-

Drying oven

3.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest at the constant temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution upon temperature change. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Solvent Evaporation: Weigh the container with the filtered saturated solution. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Mass Determination: Once all the solvent has evaporated and a constant weight is achieved, re-weigh the container with the dry this compound residue.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent.

Caption: Gravimetric Method Workflow

Analytical Workflow for Solubility Determination: High-Performance Liquid Chromatography (HPLC)

For a more rapid and potentially more accurate determination of solubility, especially when dealing with small volumes or complex matrices, High-Performance Liquid Chromatography (HPLC) is a suitable method. This technique involves generating a calibration curve from standards of known concentrations and then determining the concentration of the solute in a filtered saturated solution.

4.1. General Workflow

-

Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (often the mobile phase) at known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Preparation and Equilibration: Prepare and equilibrate the saturated solutions of this compound in the solvents of interest as described in the gravimetric method (steps 1-3).

-

Dilution and Analysis: Withdraw a filtered aliquot of the saturated solution and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze this diluted sample by HPLC.

-

Concentration Determination: Using the peak area from the sample and the calibration curve, determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

References

An In-depth Technical Guide on the Early Studies and Discovery of Nitroterephthalic Acid

This technical guide provides a comprehensive overview of the early studies and discovery of nitroterephthalic acid, with a particular focus on its synthesis. The document is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and foundational methodologies related to this compound.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals. The introduction of a nitro group to the terephthalic acid backbone significantly alters its chemical properties, paving the way for a variety of subsequent chemical transformations. Early studies on this compound were primarily centered on developing efficient methods for its synthesis through the nitration of terephthalic acid and its derivatives. This guide details the key experimental procedures, presents quantitative data from these early methods, and illustrates the synthetic pathways.

Synthesis of this compound Derivatives

The primary method for the synthesis of this compound is the direct nitration of terephthalic acid or its esters. Due to the deactivating effect of the two carboxylic acid groups, this electrophilic aromatic substitution requires harsh reaction conditions, typically involving a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.[1] Various substituted nitroterephthalic acids have also been synthesized, often starting from a substituted terephthalic acid.

A common method for the synthesis of 2-nitroterephthalic acid involves the nitration of terephthalic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.

Experimental Protocol:

-

In a 250-ml beaker, combine 10 g of crude terephthalic acid, 50 ml of fuming sulfuric acid, and 50 ml of concentrated nitric acid.[2]

-

Heat the mixture until all the terephthalic acid dissolves.[2]

-

Carefully pour the reaction mixture into 150 ml of cold water.[2]

-

Allow the mixture to cool, which will cause the product to precipitate.[2]

-

Filter the precipitate, wash it with water, and then dry it.[2]

-

For further purification, the product can be recrystallized from water.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Terephthalic Acid | [2] |

| Yield | 9.3 g (73%) | [2] |

| Melting Point | 269-270°C (recrystallized) | [2] |

Synthesis Pathway:

Caption: Synthesis of 2-Nitroterephthalic Acid.

The synthesis of 2,5-dithis compound requires more forcing conditions than mononitration, often involving a two-step temperature profile to drive the reaction to completion.[1]

Experimental Protocol:

-

Add terephthalic acid to a reactor.[3]

-

Control the temperature between 80-100°C.[3]

-

Add 40-60% of the total volume of concentrated sulfuric acid (98%) and 30-50% of the total volume of concentrated nitric acid (68%) dropwise over 3-6 hours. The mass ratio of terephthalic acid to sulfuric acid to nitric acid is 1:2.2–3.5:5–8.[3]

-

Add the remaining concentrated sulfuric acid and nitric acid dropwise.[3]

-

Allow the reaction to proceed for another 12-15 hours.[3]

-

Cool the reaction mixture, filter the precipitate, recrystallize, and dry the product to obtain 2,5-dithis compound.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Terephthalic Acid | [3] |

| Yield | 85% | [4][5] |

| Purity | High | [3] |

Synthesis Pathway:

Caption: Synthesis of 2,5-Dithis compound.

This synthesis involves the nitration of a substituted terephthalic acid derivative. An early method involved the nitration of monomethyl 2,5-dichloroterephthalate.[6]

Experimental Protocol:

-

Prepare a nitrating mixture by adding 2.4 ml of red fuming nitric acid to 6.5 ml of concentrated sulfuric acid at room temperature.[6]

-

Stir the nitrating mixture while adding 3.0 grams of monomethyl 2,5-dichloro-terephthalate in small increments over 45 minutes.[6]

-

Gently heat the mixture to about 55°C to achieve complete solution.[6]

-

Quench the solution on 50 ml of crushed ice.[6]

-

Filter the solid product, wash, and dry it.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Monomethyl 2,5-dichloro-terephthalate | [6] |

| Product | 2,5-dichloro-3-nitro-terephthalic acid | [6] |

| Yield | 84% (crude product was 92.2% pure) | [6] |

| Melting Point | 287-288°C (with decomposition) | [6] |

Synthesis Pathway:

Caption: Synthesis of 2,5-Dichloro-3-nitroterephthalic Acid.

Conclusion

The early studies of this compound were predominantly focused on establishing viable synthetic routes. The direct nitration of terephthalic acid and its derivatives remains the most common approach, though it requires carefully controlled, harsh conditions to achieve good yields and desired isomer separation. The methodologies outlined in this guide provide a foundational understanding of the synthesis of this important class of compounds, which continue to be relevant in modern organic synthesis.

References

- 1. 2,5-Dithis compound|CAS 65109-45-7|Research Chemical [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and identification of dinitro-and diamino-terephthalic acid [ccspublishing.org.cn]

- 6. US4339601A - Terephthalic acid derivatives and process for preparing them - Google Patents [patents.google.com]

The Crystal Structure of Nitroterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of nitroterephthalic acid, focusing on the 2-nitro isomer. It includes detailed crystallographic data, experimental protocols for synthesis and crystallization, and an examination of the intermolecular interactions that govern the crystal packing. This document is intended to serve as a comprehensive resource for researchers in crystallography, materials science, and drug development.

Introduction

This compound, a derivative of terephthalic acid, is a molecule of significant interest in the fields of crystal engineering and materials science.[1] Its derivatives are utilized as modifiers in polymers like polyethylene (B3416737) terephthalate (B1205515) and polyethylene glycol.[1] The presence of both carboxyl and nitro functional groups allows for a variety of intermolecular interactions, making it a versatile building block for the design of novel crystalline materials and metal-organic frameworks (MOFs). Understanding the crystal structure of this compound is fundamental to predicting and controlling the properties of these materials. This guide focuses primarily on the well-characterized 2-nitroterephthalic acid, while also providing context on other related isomers.

Crystallographic Data of 2-Nitroterephthalic Acid

The crystal structure of 2-nitroterephthalic acid has been determined by single-crystal X-ray diffraction.[2] The compound crystallizes in the monoclinic space group C2/c.[1][2] The crystallographic data are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₅NO₆ |

| Formula Weight | 211.13 g/mol |

| Temperature | 173 K |

| Wavelength | Not Reported |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 12.8112(9) Å |

| b | 11.7614(8) Å |

| c | 11.1954(8) Å |

| α | 90° |

| β | 100.726(3)° |

| γ | 90° |

| Volume | 1657.4(2) ų |

| Z | 8 |

| Data Collection | |

| Diffractometer | Not Reported |

| Radiation Source | Not Reported |

| Refinement | |

| Rgt(F) | 0.042 |

| wRref(F²) | 0.1247 |

Molecular and Crystal Structure

The asymmetric unit of 2-nitroterephthalic acid contains one molecule.[2] A key feature of the crystal structure is the formation of one-dimensional chains through hydrogen bonding.[2] Each molecule is linked to an adjacent molecule via a COOH/COOH homosynthon.[2] These chains are further organized with alternating inversions and two-fold rotations.[2]

The molecular structure of 2-nitroterephthalic acid is depicted in the following diagram:

The crystal packing is characterized by the hydrogen-bonded chains, as illustrated below:

Experimental Protocols

Synthesis of 2-Nitroterephthalic Acid

2-Nitroterephthalic acid is synthesized by the nitration of terephthalic acid.[1]

Materials:

-

Terephthalic acid

-

Fuming sulfuric acid

-

Concentrated nitric acid

Procedure:

-

In a 250-mL beaker, combine 10 g of crude terephthalic acid, 50 ml of fuming H₂SO₄, and 50 ml of concentrated HNO₃.[3]

-

Heat the mixture until all the terephthalic acid has dissolved.[3]

-

Cool the reaction mixture and pour it into cold water.[3]

-

Filter the resulting precipitate, wash with water, and dry.[3]

-

Recrystallize the crude product from water to obtain purified 2-nitroterephthalic acid.[3]

Crystallization

Single crystals of 2-nitroterephthalic acid suitable for X-ray diffraction can be obtained by slow evaporation.[2]

Materials:

-

2-Nitroterephthalic acid

-

Methanol (B129727) (AP-grade)

Procedure:

-

Dissolve 0.1004 g of 2-nitroterephthalic acid (0.476 mmol) in 3 ml of AP-grade methanol in a polytop vial.[2]

-

Stir the mixture and gently heat it to 50 °C.[2]

-

Allow the solution to evaporate slowly at room temperature with the vial cap slightly open.[2]

-

Colorless needles suitable for single-crystal X-ray diffraction will form after approximately seven days.[2]

X-ray Data Collection and Structure Solution

The following is a general outline of the procedure for X-ray data collection and structure solution, based on the published study.[2]

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data are collected at a low temperature (e.g., 173 K) to minimize thermal vibrations.

-

The collected data are processed, and the crystal structure is solved and refined using appropriate software packages (e.g., SHELXT, SHELXL, WinGX, PLATON).[2]

-

Hydrogen atoms bonded to carbon are typically placed in geometrically calculated positions, while the coordinates of hydrogen atoms involved in hydrogen bonding are refined freely.[2]

Intermolecular Interactions

The crystal packing of 2-nitroterephthalic acid is primarily governed by hydrogen bonding. The carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a robust COOH/COOH homosynthon.[2] This interaction is the primary driving force for the formation of the one-dimensional chains observed in the crystal structure.[2]

Other Isomers of this compound

For context, information on a related but distinct compound, 3-nitrophthalic acid (derived from phthalic acid, not terephthalic acid), is available. It is a yellow crystalline solid that can be synthesized by the nitration of phthalic anhydride.[4][5] The study of its co-crystals has revealed the presence of very strong hydrogen bonds.

Conclusion

The crystal structure of 2-nitroterephthalic acid is well-defined, characterized by a monoclinic crystal system and a packing arrangement dominated by strong hydrogen bonding between carboxylic acid groups. This detailed understanding of its solid-state structure is crucial for the rational design of new materials with tailored properties. Further research into the crystallographic characterization of other isomers, such as 3-nitroterephthalic acid, would provide a more complete picture of the structural landscape of this important class of molecules. This guide serves as a foundational resource for professionals engaged in research and development where the precise control of molecular and supramolecular architecture is paramount.

References

Quantum Chemical Calculations for Nitroterephthalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on Nitroterephthalic acid (NTPA), a molecule of interest in materials science and drug development. The following sections detail the computational methodologies, summarize key quantitative data, and visualize the workflow of such theoretical studies. This document is intended to serve as a valuable resource for researchers engaged in the computational analysis of aromatic nitro compounds and their potential applications.

Introduction to this compound

This compound (NTPA), a derivative of terephthalic acid, is a versatile organic compound utilized in the synthesis of metal-organic frameworks (MOFs) and as a modifier in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2][3] Its chemical structure, featuring both carboxylic acid and nitro functional groups, imparts unique electronic and reactive properties, making it a subject of interest for theoretical and experimental investigations. Understanding the structural, spectroscopic, and electronic characteristics of NTPA at a quantum mechanical level is crucial for predicting its behavior and designing novel materials and potential therapeutic agents.

Computational and Experimental Methodologies

The data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations, a robust computational method for investigating the electronic structure of many-body systems.[4][5] Experimental data from various spectroscopic techniques are also included for comparison and validation of the theoretical results.

Computational Protocol: Density Functional Theory (DFT)

The quantum chemical calculations summarized herein were predominantly performed using the Gaussian suite of programs. A standard computational protocol involves the following steps:

-

Geometry Optimization: The molecular structure of this compound was optimized to its ground state using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculations: A range of electronic properties were computed, including:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions were calculated to assess the molecule's reactivity and electronic transition properties.[6][7][8]

-

Molecular Electrostatic Potential (MEP): The MEP surface was generated to identify the electrophilic and nucleophilic sites on the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was employed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

-

-

Thermodynamic Properties: Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy were calculated at a standard temperature of 298.15 K and pressure of 1 atm.[9]

Experimental Protocols

For the validation of theoretical results, experimental data is crucial. The following are generalized protocols for the key experiments cited:

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy:

-

Sample Preparation: For FT-IR, a small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the sample is often analyzed directly in a glass capillary.

-

Data Acquisition: Spectra are recorded over a specific range (e.g., 4000–400 cm⁻¹) using a spectrometer.[1] Multiple scans are averaged to improve the signal-to-noise ratio.[10]

-

-

UV-Visible Spectroscopy:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or water).

-

Data Acquisition: The absorbance spectrum is recorded over the ultraviolet and visible range (e.g., 200–800 nm).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical calculations and experimental measurements for this compound.

Optimized Geometrical Parameters

Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

| Bond Lengths (Å) | **Bond Angles (°) | |

| C1-C2 | 1.401 | C2-C1-C6 |

| C1-C6 | 1.395 | C1-C2-C3 |

| C2-C3 | 1.393 | C2-C3-C4 |

| C3-C4 | 1.398 | C3-C4-C5 |

| C4-C5 | 1.396 | C4-C5-C6 |

| C5-C6 | 1.402 | C1-C6-C5 |

| C1-C7 | 1.495 | C2-C1-C7 |

| C4-C8 | 1.496 | C3-C4-C8 |

| C2-N9 | 1.478 | C1-C2-N9 |

| N9-O10 | 1.225 | C2-N9-O10 |

| N9-O11 | 1.225 | O10-N9-O11 |

| Dihedral Angles (°) | |

| C6-C1-C2-C3 | 0.0 |

| C1-C2-C3-C4 | 0.0 |

| C2-C3-C4-C5 | 0.0 |

| C3-C4-C5-C6 | 0.0 |

| C4-C5-C6-C1 | 0.0 |

| C5-C6-C1-C2 | 0.0 |

| C6-C1-C7-O13 | 179.9 |

| C3-C4-C8-O15 | 179.8 |

| C1-C2-N9-O10 | -1.5 |

Vibrational Frequencies

Comparison of theoretical and experimental vibrational frequencies (cm⁻¹).

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |

| O-H stretch (COOH) | 3100-2500 | - | 3570, 3568 |

| C-H stretch (aromatic) | 3080 | 3085 | 3086-3065 |

| C=O stretch (COOH) | 1715 | 1710 | 1735, 1720 |

| NO₂ asymm. stretch | 1540 | 1538 | 1545 |

| C=C stretch (aromatic) | 1610, 1580 | 1615, 1585 | 1612, 1588 |

| NO₂ symm. stretch | 1350 | 1352 | 1355 |

| C-O stretch (COOH) | 1290 | 1295 | 1300, 1285 |

| O-H bend (COOH) | 930 | - | 935 |

Electronic Properties

Key electronic properties calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value |

| HOMO Energy | -7.89 eV |

| LUMO Energy | -3.74 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.15 eV |

| Ionization Potential | 7.89 eV |

| Electron Affinity | 3.74 eV |

| Electronegativity (χ) | 5.82 eV |

| Hardness (η) | 2.08 eV |

| Softness (S) | 0.48 eV⁻¹ |

| Electrophilicity Index (ω) | 8.13 eV |

| Dipole Moment | 4.52 Debye |

Thermodynamic Properties

Calculated thermodynamic properties at 298.15 K and 1 atm.

| Property | Value |

| Zero-point vibrational energy | 98.75 kcal/mol |

| Enthalpy (H) | 108.23 kcal/mol |

| Gibbs Free Energy (G) | 78.54 kcal/mol |

| Entropy (S) | 99.56 cal/mol·K |

| Heat Capacity (Cv) | 45.87 cal/mol·K |

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the quantum chemical calculations described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. benchchem.com [benchchem.com]

Physical and chemical properties of Nitroterephthalic acid

An In-depth Technical Guide to the Physical and Chemical Properties of Nitroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, focusing primarily on the well-characterized 2-nitroterephthalic acid isomer. It includes key quantitative data, detailed experimental protocols for its synthesis and common reactions, and diagrams to illustrate molecular structures and reaction pathways. This document is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Introduction

This compound is a derivative of terephthalic acid, a para-isomer of benzenedicarboxylic acid. The introduction of a nitro (-NO₂) group onto the aromatic ring significantly alters the molecule's electronic properties, reactivity, and potential applications. The position of the nitro group gives rise to different isomers, with 2-nitroterephthalic acid being the most common and extensively studied.

The presence of both electron-withdrawing nitro and carboxylic acid functionalities makes this compound a valuable intermediate in the synthesis of more complex molecules. It is a key precursor for producing aminoterephthalic acid, a widely used linker in the synthesis of Metal-Organic Frameworks (MOFs).[1] In the context of drug development, the nitroaromatic scaffold is of significant interest for creating hypoxia-activated prodrugs and other therapeutic agents.[2]

Isomers of this compound

Terephthalic acid can be nitrated to introduce one or more nitro groups. The primary isomers are 2-nitroterephthalic acid and the dinitro-substituted versions.

Caption: Logical relationship of this compound isomers.

Physical and Chemical Properties

The properties listed below primarily correspond to 2-nitroterephthalic acid (CAS No. 610-29-7) .

Physical Properties

Quantitative physical data for 2-nitroterephthalic acid are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO₆ | [3] |

| Molecular Weight | 211.13 g/mol | [4][5] |

| Appearance | White to off-white or pale yellow crystalline powder | [3][4][6] |

| Melting Point | 268 - 274 °C | [3][4][6][7] |

| Boiling Point | 350.79 °C (rough estimate) | [8] |

| Density | 1.6342 (rough estimate) | [8] |

| Solubility | Very soluble in water; soluble in methanol | [3][8] |

| Acidity (pKa) | pK₁: 1.73 - 1.77 (at 25°C) | [3][8][9] |

| Partition Coefficient (LogP) | 0.54 | [3] |

Chemical Properties

The chemical behavior of 2-nitroterephthalic acid is dictated by its three functional groups: two carboxylic acids and one nitro group.

| Property | Description | Reference(s) |

| Synonyms | 2-Nitro-1,4-benzenedicarboxylic acid, 2-Nitro-p-phthalic acid | [4][5] |

| Stability | Stable under normal storage and handling conditions. | [3] |

| Incompatibilities | Reacts with strong oxidizing agents and strong bases. | [3] |

| Thermal Decomposition | Decomposes to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). | [3] |

| Reactivity | The electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. The nitro group can be readily reduced to an amine, and the carboxylic acid groups can undergo esterification. | [7][10][11] |

Key Reactions and Experimental Protocols

This compound is a critical starting material for several important synthetic transformations.

Caption: Core synthesis and reduction reactions.

Synthesis of 2-Nitroterephthalic Acid from Terephthalic Acid

This protocol is based on the direct nitration of terephthalic acid.

Methodology:

-

Place 10 g of crude terephthalic acid into a 250 mL beaker.

-

In a fume hood, carefully add 50 mL of fuming sulfuric acid (H₂SO₄) and 50 mL of concentrated nitric acid (HNO₃).[7]

-

Heat the mixture gently with stirring until all the terephthalic acid dissolves.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture slowly over cracked ice in a separate, larger beaker. This will cause the product to precipitate.

-

Collect the precipitate of 2-nitroterephthalic acid by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove residual acid.

-

Dry the product. For further purification, the crude product can be recrystallized from hot water.[7] A reported yield for this method is approximately 73%.[7]

Reduction of 2-Nitroterephthalic Acid to 2-Aminoterephthalic Acid

This procedure describes a classic method for reducing the nitro group to an amine using stannous chloride.

Methodology:

-

Prepare a hot solution of 30 g of stannous chloride (SnCl₂) in 100 mL of concentrated hydrochloric acid (HCl) in a flask suitable for reflux.[7]

-

To this hot solution, add 8 g of 2-nitroterephthalic acid.

-

Heat the mixture under reflux using a water bath for one hour.[7]

-

After the reflux period, cool the reaction mixture. The product, 2-aminoterephthalic acid, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filtered product with cold water and allow it to dry. The reported yield for this procedure is approximately 89%.[7]

An alternative, mechanochemical method involves the reduction using a palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) under ball-milling conditions, which is a greener approach.[10]

Experimental Workflow Overview

The general laboratory process for synthesizing and utilizing 2-nitroterephthalic acid is outlined below.

Caption: Workflow for synthesis and subsequent reduction.

Applications and Relevance

2-Nitroterephthalic acid is a versatile chemical building block with applications in materials science and as a potential precursor in drug synthesis.

-

Materials Science: It is a crucial intermediate for synthesizing 2-aminoterephthalic acid, a linker molecule frequently used to construct highly porous Metal-Organic Frameworks (MOFs).[1] These materials have applications in gas storage, separation, and catalysis.

-

Polymer Chemistry: It has been used as a modifier for polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyethylene glycol (PEG).[1][12]

-

Drug Development: While not a drug itself, its derivatives are of high interest. The nitroaromatic motif is a key feature in many bioactive molecules and is exploited in the design of hypoxia-activated prodrugs for cancer therapy.[2] The reduction of the nitro group to an amine provides a synthetic handle for further functionalization, allowing for the construction of complex molecular architectures relevant to medicinal chemistry.[13]

Conclusion

2-Nitroterephthalic acid is a well-characterized compound whose physical and chemical properties make it a valuable and reactive intermediate in organic synthesis. Its straightforward preparation from terephthalic acid and its facile conversion to aminoterephthalic acid underscore its importance as a foundational building block for advanced materials and complex organic molecules. For researchers in materials science and drug discovery, a thorough understanding of its properties and reaction protocols is essential for leveraging its full synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Nitroterephthalic acid(610-29-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. 2-Nitroterephthalic acid = 99 610-29-7 [sigmaaldrich.com]

- 5. 1,4-Benzenedicarboxylic acid, 2-nitro- | C8H5NO6 | CID 69122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chembk.com [chembk.com]

- 9. This compound | 610-29-7 [chemicalbook.com]

- 10. 2-AMINOTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isomers of Nitroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary isomers of nitroterephthalic acid, focusing on their chemical properties, synthesis, and relevant experimental procedures. Nitroterephthalic acids are important intermediates in organic synthesis, particularly as precursors for specialty polymers and as organic linkers in the creation of Metal-Organic Frameworks (MOFs).[1]

Isomers of this compound

Terephthalic acid (1,4-benzenedicarboxylic acid) is a symmetrical aromatic dicarboxylic acid. Mononitration of the aromatic ring leads to a single positional isomer due to the molecule's symmetry: 2-nitroterephthalic acid .[2][3] While some older literature or supplier databases may ambiguously refer to "3-nitroterephthalic acid" or "this compound," these designations typically resolve to the same compound, 2-nitroterephthalic acid (CAS Number: 610-29-7), as the numbering convention prioritizes the lowest locant for substituents.[2][3] For clarity, this guide will refer to it as 2-nitroterephthalic acid.

It is important to distinguish this compound from nitrophthalic acid, which is derived from phthalic acid (1,2-benzenedicarboxylic acid) and exists as two distinct isomers: 3-nitrophthalic acid and 4-nitrophthalic acid.[4] This guide focuses exclusively on the isomers derived from terephthalic acid.

The logical relationship between the parent compound and its primary nitrated derivative is illustrated below.

References

Health and Safety Considerations for Handling Nitroterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling Nitroterephthalic acid. The information is compiled from Safety Data Sheets (SDS) and general toxicological literature to ensure a high standard of safety in the laboratory. Due to a lack of specific toxicological studies on this compound, this guide also includes information on structurally related compounds and general methodologies for assessing the toxicity of nitroaromatic compounds.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₅NO₆ | [1] |

| Molecular Weight | 211.13 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 270-272 °C | [1] |

| Solubility | Very soluble in water | [1] |

| pKa | 1.77 | [1] |

| CAS Number | 610-29-7 | [1] |

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with eye, skin, and respiratory tract irritation.[2] Ingestion may cause gastrointestinal irritation.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: GHS information aggregated from multiple sources.

Toxicological Profile

For context, studies on the parent compound, terephthalic acid, have shown it to have low acute toxicity and to be non-mutagenic in Ames, chromosome aberration, and micronucleus tests.[3][5][6] The addition of a nitro group can significantly alter the toxicological profile of a compound. Nitroaromatic compounds are known to be a class of chemicals with a broad spectrum of mutagenic, genotoxic, and carcinogenic properties, often dependent on the metabolic activation of the nitro group.[7][8][9]

Experimental Protocols for Toxicity Assessment

While specific experimental data for this compound is unavailable, the following are detailed methodologies for key in vitro assays that would be used to assess its potential toxicity.

Bacterial Reverse Mutation Assay (Ames Test)

This test is used to evaluate the potential of a substance to induce gene mutations.

Methodology:

-

Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.[3][10]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[3]

-

Procedure (Plate Incorporation Method): [11][12]

-

A mixture of the bacterial tester strain, the test compound at various concentrations, and (if required) the S9 mix is added to molten top agar (B569324).

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.[13]

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]

In Vitro Mammalian Cell Micronucleus Assay

This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).

Methodology:

-

Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes.[3]

-

Treatment: Cells are exposed to at least three concentrations of the test compound, with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.[14][15]

-

Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Micronuclei are scored in a predetermined number of binucleated cells (e.g., 1000-2000) per concentration.[15]

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with damaged membranes, indicating cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of the test compound. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).[18]

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

LDH Measurement:

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

-

Incubate at room temperature, protected from light, for approximately 30 minutes.

-

Add a stop solution.

-

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of color produced is proportional to the amount of LDH released and, therefore, the level of cytotoxicity.

Health and Safety Recommendations

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 3.

Table 3: Recommended Personal Protective Equipment

| Body Part | Recommended Protection | Specifications/Standards |

| Eyes/Face | Safety glasses with side-shields or goggles. A face shield should be worn if there is a risk of splashing. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat. | Inspect gloves for any signs of degradation or puncture before use. |

| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if dust is generated or ventilation is inadequate. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |

| Body | Long-sleeved clothing or lab coat to prevent skin exposure. | [1] |

Handling and Storage

-

Handling: Wash hands thoroughly after handling.[1] Avoid creating dust.[1] Use in a well-ventilated area, preferably in a chemical fume hood.[17] Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the laboratory area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency Procedures

First Aid Measures

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |

| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek medical attention.[3] |

Accidental Release Measures

-

Small Spills: Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for hazardous waste disposal.[19]

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1]

-

Hazards: During a fire, irritating and highly toxic gases, including nitrogen oxides and carbon monoxide, may be generated.[1]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

Conclusion

This compound should be handled with care, adhering to the safety precautions outlined in this guide. While specific toxicological data is limited, its classification as an irritant and the general concerns associated with nitroaromatic compounds warrant the use of appropriate personal protective equipment and engineering controls to minimize exposure. Further research is needed to fully characterize the toxicological profile of this compound. In the absence of such data, a cautious approach is paramount for ensuring the health and safety of laboratory personnel.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Study of mutagenicities of phthalic acid and terephthalic acid using in vitro and in vivo genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Nitrophthalic acid(610-27-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. belmagumusel.com [belmagumusel.com]

- 7. scielo.br [scielo.br]

- 8. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. criver.com [criver.com]

- 12. ovid.com [ovid.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 15. crpr-su.se [crpr-su.se]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. LDH cytotoxicity assay [protocols.io]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. The In Vitro Micronucleus Assay | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Applications of Nitroterephthalic Acid in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Nitroterephthalic acid and its derivatives are versatile building blocks in polymer chemistry, offering a gateway to functional polymers with tailored properties. The presence of the nitro group provides a reactive handle for a variety of chemical transformations, enabling the synthesis of advanced materials for applications ranging from high-performance plastics to sophisticated drug delivery systems and functional coatings.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional polymers, including polyesters, polyamides, and metal-organic frameworks (MOFs).

Synthesis of Functional Polyesters and Polyamides

This compound can be employed as a monomer in step-growth polymerization reactions with diols and diamines to produce polyesters and polyamides, respectively. The electron-withdrawing nature of the nitro group can influence the reactivity of the carboxylic acid groups and the properties of the resulting polymers.

Synthesis of Nitro-Functionalized Aromatic Polyesters

Aromatic polyesters containing this compound units can be synthesized via melt or solution polycondensation. These polymers can exhibit enhanced thermal stability and serve as precursors to amino-functionalized polyesters.

This protocol describes the synthesis of a copolyester of ethylene (B1197577) glycol, terephthalic acid, and this compound.

Materials:

-

Dimethyl terephthalate

-

Dimethyl nitroterephthalate

-

Ethylene glycol

-

Antimony(III) oxide (catalyst)

-

Triphenyl phosphate (B84403) (stabilizer)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

-

Heating mantle

-

Vacuum pump

Procedure:

-

Charge the reaction flask with dimethyl terephthalate, dimethyl nitroterephthalate (e.g., 95:5 molar ratio), and a 1.5-fold molar excess of ethylene glycol.

-

Add antimony(III) oxide (approx. 0.05 mol% relative to the total diacid esters) and triphenyl phosphate (approx. 0.04 mol%).

-

Heat the mixture to 180-220°C under a slow stream of nitrogen to initiate transesterification, distilling off the methanol (B129727) byproduct.

-

After the theoretical amount of methanol has been collected, gradually increase the temperature to 270-280°C while slowly reducing the pressure to below 1 Torr.

-

Continue the polycondensation reaction under high vacuum and vigorous stirring for 2-3 hours to increase the polymer's molecular weight.

-

Cool the reactor to room temperature and carefully extract the resulting polymer.

Characterization: The resulting nitro-functionalized polyester (B1180765) can be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the incorporation of nitroterephthalate units and determine the copolymer composition.

-

FTIR Spectroscopy: To identify the characteristic ester and nitro group vibrations.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

Table 1: Representative Thermal Properties of Nitro-Functionalized Polyesters

| Monomer Composition (molar ratio) | Tg (°C) | Tm (°C) | Decomposition Temperature (°C) |

| PET (Poly(ethylene terephthalate)) | ~75 | ~255 | ~380 |

| PET with 5 mol% Nitroterephthalate | ~80 | ~245 | ~370 |

| PET with 10 mol% Nitroterephthalate | ~85 | ~230 | ~360 |

Synthesis of Nitro-Functionalized Aromatic Polyamides

Aromatic polyamides (aramids) containing this compound can be synthesized by low-temperature solution polycondensation of nitroterephthaloyl chloride with aromatic diamines. These polymers are known for their high thermal stability and mechanical strength.[1]

Materials:

-

Nitroterephthaloyl chloride

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Lithium chloride (LiCl)

-

Methanol

Equipment:

-

Flame-dried, three-neck round-bottom flask with a mechanical stirrer and a nitrogen inlet.

-

Ice bath

Procedure:

-

In the reaction flask, dissolve 4,4'-oxydianiline and lithium chloride (5-10 wt% based on the solvent) in anhydrous NMP under a nitrogen atmosphere.

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add an equimolar amount of nitroterephthaloyl chloride as a solid or as a solution in a small amount of NMP.

-

After the addition is complete, add a small amount of pyridine as an acid scavenger and allow the reaction to proceed at 0°C for 1-2 hours.

-

Remove the ice bath and continue the reaction at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

-

Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.

-

Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Characterization: The resulting nitro-functionalized polyamide can be characterized by techniques similar to those used for polyesters, with particular attention to:

-

Inherent Viscosity: To estimate the molecular weight.

-

Solubility Tests: To assess its processability in various organic solvents.

Table 2: Representative Properties of Nitro-Functionalized Aromatic Polyamides

| Diamine Monomer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) |

| 4,4'-Oxydianiline | 1.2 - 1.8 | 90 - 110 | 280 - 300 |

| m-Phenylenediamine | 0.8 - 1.3 | 80 - 100 | 260 - 280 |

Post-Polymerization Modification: Reduction of the Nitro Group

A key application of polymers derived from this compound is their conversion to amino-functionalized polymers through the reduction of the nitro group. This transformation introduces a reactive amine group onto the polymer backbone, which can be used for further functionalization, such as grafting other molecules, cross-linking, or altering the polymer's properties (e.g., increasing hydrophilicity).

Experimental Protocol: Catalytic Hydrogenation of a Nitro-Functionalized Polymer

This protocol describes a general method for the reduction of the nitro group in a polymer backbone using catalytic hydrogenation.

Materials:

-

Nitro-functionalized polymer (e.g., polyester or polyamide)

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or a mixture of ethanol (B145695)/water)

-

Hydrogen gas (H₂)

Equipment:

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

Filtration setup

Procedure:

-

Dissolve the nitro-functionalized polymer in a suitable solvent in the hydrogenation reactor.

-

Carefully add the Pd/C catalyst (typically 5-10 wt% of the polymer).

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture to 50-80°C with vigorous stirring.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Precipitate the amino-functionalized polymer by adding the filtrate to a non-solvent (e.g., water or methanol).

-

Collect the polymer by filtration and dry it under vacuum.

Characterization of the Amino-Functionalized Polymer:

-

FTIR Spectroscopy: Look for the disappearance of the nitro group peaks (around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹) of the amino group.

-

¹H NMR Spectroscopy: Observe the shift of aromatic protons adjacent to the newly formed amino group.

-

Kaiser Test or Ninhydrin Test: A colorimetric test to confirm the presence of primary amine groups.

Table 3: Common Reagents for Nitro Group Reduction in Polymers

| Reagent | Conditions | Advantages | Disadvantages |

| H₂/Pd-C | 50-100 psi H₂, 50-80°C | High yield, clean reaction | Requires specialized high-pressure equipment |

| SnCl₂·2H₂O | Reflux in ethanol/ethyl acetate | Mild conditions, selective | Stoichiometric amounts of tin salts need to be removed |

| Fe/HCl or Fe/NH₄Cl | Reflux in acidic or neutral aqueous solution | Inexpensive and effective | Requires acidic conditions which may degrade some polymers |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous solution, room temperature | Mild conditions | Can be less efficient for complete reduction |

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is an excellent organic linker for the synthesis of functional Metal-Organic Frameworks (MOFs). The nitro group can be used to tune the electronic properties of the MOF or as a handle for post-synthetic modification.

Experimental Protocol: Solvothermal Synthesis of a Zr-based MOF

This protocol describes the synthesis of a zirconium-based MOF using 2-nitroterephthalic acid.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

2-Nitroterephthalic acid

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (as a modulator)

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Oven

Procedure:

-

In a glass vial, dissolve ZrCl₄ (e.g., 0.5 mmol) and 2-nitroterephthalic acid (e.g., 0.5 mmol) in DMF (e.g., 10 mL).

-

Add acetic acid (e.g., 20 equivalents relative to ZrCl₄) to the solution. The modulator helps to control the crystal size and morphology.

-

Seal the vial and place it inside the Teflon-lined autoclave.

-

Heat the autoclave in an oven at 120°C for 24 hours.

-

After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

-

Wash the product with fresh DMF and then with ethanol to remove unreacted starting materials and solvent.

-